BenchChemオンラインストアへようこそ!

5-Bromo-2-(2H-tetrazol-5-YL)pyridine ammonia salt

Pharmaceutical intermediate sourcing Salt-form selection Solid-state handling

5-Bromo-2-(2H-tetrazol-5-YL)pyridine ammonia salt (CAS 1374651-37-2; molecular formula C₆H₇BrN₆; MW 243.06) is the ammonium salt form of a 2H-tetrazol-5-yl-substituted bromopyridine. The compound integrates three functional domains within a single low-molecular-weight scaffold: a 2H-tetrazole ring at the pyridine 2-position, a bromine atom at the pyridine 5-position, and an ammonia counterion conferring salt-form solid-state properties.

Molecular Formula C6H7BrN6
Molecular Weight 243.068
CAS No. 1374651-37-2
Cat. No. B2935963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2H-tetrazol-5-YL)pyridine ammonia salt
CAS1374651-37-2
Molecular FormulaC6H7BrN6
Molecular Weight243.068
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C2=NNN=N2.N
InChIInChI=1S/C6H4BrN5.H3N/c7-4-1-2-5(8-3-4)6-9-11-12-10-6;/h1-3H,(H,9,10,11,12);1H3
InChIKeyVIKBGUZHGSNIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(2H-tetrazol-5-YL)pyridine Ammonia Salt (CAS 1374651-37-2): Core Identity and Procurement-Relevant Characteristics


5-Bromo-2-(2H-tetrazol-5-YL)pyridine ammonia salt (CAS 1374651-37-2; molecular formula C₆H₇BrN₆; MW 243.06) is the ammonium salt form of a 2H-tetrazol-5-yl-substituted bromopyridine . The compound integrates three functional domains within a single low-molecular-weight scaffold: a 2H-tetrazole ring at the pyridine 2-position, a bromine atom at the pyridine 5-position, and an ammonia counterion conferring salt-form solid-state properties [1]. It is recognized as a key synthetic intermediate in the manufacture of the oxazolidinone antibiotic tedizolid (designated Tedizolid Intermediate E / Impurity 17) and has been employed as an ancillary ligand precursor in cyclometalated iridium(III) complexes for photophysical investigations .

Why 5-Bromo-2-(2H-tetrazol-5-YL)pyridine Ammonia Salt Cannot Be Replaced by In-Class Tetrazole-Pyridine Analogs


Tetrazole-pyridine hybrids constitute a broad compound class, yet three structural features of CAS 1374651-37-2 collectively preclude simple substitution by close analogs. First, the 2H-tetrazole tautomer (vs. the 1H-tautomer) exhibits distinct thermodynamic stability and electronic properties; quantum-chemical calculations confirm that 2-substituted tetrazoles are more stable in the gas phase than their 1-substituted counterparts [1]. Second, the bromine atom at the pyridine 5-position serves as a non-labile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), a capability absent in the non-brominated parent compound 2-(1H-tetrazol-5-yl)pyridine (PyTzH) [2]. Third, the ammonia salt form (MW 243.06) offers differentiated solid-state handling, storage tolerance (room temperature, sealed, dry), and solution preparation characteristics compared with the free base (CAS 380380-60-9, MW 226.03, storage at 2–8 °C) . These three structural determinants—tautomer identity, bromine presence, and salt stoichiometry—are each consequential for reproducible experimental outcomes, meaning that in-class analogs cannot be interchanged without altering reactivity, physicochemical behavior, or both.

5-Bromo-2-(2H-tetrazol-5-YL)pyridine Ammonia Salt: Quantified Differentiation Evidence Against Closest Analogs


Ammonia Salt vs. Free Base: Storage, Handling, and Purity Differentiation for Procurement Decisions

The ammonia salt (CAS 1374651-37-2) is supplied at >98% purity and tolerates room-temperature storage under sealed, dry conditions, whereas the free base (CAS 380380-60-9) requires cold-chain storage at 2–8 °C under argon and is typically supplied at ≥95% purity [1]. The salt form's higher nominal purity specification and ambient storage tolerance reduce procurement complexity for multi-step synthetic campaigns that may extend over weeks to months.

Pharmaceutical intermediate sourcing Salt-form selection Solid-state handling

Bromine-Enabled Cross-Coupling vs. Non-Brominated PyTzH: Synthetic Utility Differentiation

The bromine substituent at the pyridine 5-position of CAS 1374651-37-2 (as its free base form) enables palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions that are structurally impossible with the non-brominated analog 2-(1H-tetrazol-5-yl)pyridine (PyTzH) [1]. In the iridium(III) complex study by Stagni et al. (2008), the bromo-derivative Ir(BrPyTz) was explicitly characterized as 'a synthetically attractive building block for the construction of polymetallic architectures' despite its poor photophysical performance, precisely because the C–Br bond provides a functionalization vector absent in Ir(PyTz) [2]. This bromine handle is also the basis for the compound's role as the key Suzuki coupling partner in the industrial synthesis of tedizolid [3].

Cross-coupling chemistry Suzuki-Miyaura Building-block comparison Iridium complex synthesis

Iridium(III) Complex Photophysics: Quantitative Emission Comparison of BrPyTz vs. PyTz vs. PzTz Ancillary Ligands

In a definitive head-to-head study, Stagni et al. (2008) synthesized and characterized three heteroleptic Ir(III) complexes bearing deprotonated tetrazolate ancillary ligands: Ir(PyTz), Ir(PzTz), and Ir(BrPyTz) [1]. In degassed dichloromethane solution at 298 K, Ir(BrPyTz) exhibited an emission quantum yield (Φ) of less than 2%, compared with 14.3% for Ir(PyTz) and 12.0% for Ir(PzTz)—a greater than 7-fold reduction relative to the non-brominated pyridyltetrazolate complex [2]. The bromo complex displayed vibronic-structured emission bands with maxima at approximately 482 and 511 nm, while Ir(PyTz) emitted at 487 nm and Ir(PzTz) showed a structureless emission centered at approximately 600 nm [2]. The excited-state lifetime (τ) of Ir(BrPyTz) was 0.064–0.389 µs (biexponential), substantially shorter than Ir(PyTz) at 0.553 µs [2]. The first reduction of Ir(BrPyTz) is irreversible due to electron-induced bromide anion expulsion, a unique electrochemical signature not observed for Ir(PyTz) or Ir(PzTz) [3].

Iridium(III) complexes Photoluminescence quantum yield Ancillary ligand tuning OLED materials

2H-Tetrazole Tautomer Stability Advantage Over 1H-Tetrazole Isomers: Computational and Experimental Basis

The compound features a 2H-tetrazol-5-yl substituent (2-substituted tetrazole), which is energetically distinct from the 1H-tetrazol-5-yl tautomer. Non-empirical quantum-chemical calculations by Ivashkevich et al. (2003) demonstrated that 2-substituted tetrazoles are systematically more stable than their 1-substituted isomers in the gas phase, a result consistent with experimental observations for the corresponding isomer pairs [1]. This stability differential has practical consequences: the 2H-tautomer resists thermal isomerization under conditions where 1H-tetrazoles may undergo prototropic shift, and the two tautomers present different hydrogen-bond donor/acceptor patterns (the 2H-tautomer has no N–H hydrogen-bond donor, while 1H-tetrazoles possess an acidic N–H proton) [2].

Tetrazole tautomerism Computational chemistry Isomer stability Ligand design

Tedizolid Intermediate Specificity: Differentiated Role of the Ammonia Salt in Industrial Oxazolidinone Synthesis

CAS 1374651-37-2 is specifically designated as 'Tedizolid Phosphate Intermediate 2' in industrial process chemistry, distinguishing it from the free base 5-bromo-2-(2H-tetrazol-5-yl)pyridine (Tedizolid Intermediate E) . The free base serves as the immediate precursor to 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine via methylation (formaldehyde, H₂, Pd/C, methanol) [1], which in turn undergoes Suzuki coupling with a boronate ester to yield tedizolid in 82.9% yield [2]. The ammonia salt form provides a well-defined stoichiometric composition for process validation, impurity profiling, and regulatory documentation in ANDA submissions, whereas the free base (also designated Tedizolid Impurity 17) must be controlled as a potential process impurity in the final API .

Tedizolid synthesis Oxazolidinone antibiotics Pharmaceutical intermediate Process chemistry

Recommended Application Scenarios for 5-Bromo-2-(2H-tetrazol-5-YL)pyridine Ammonia Salt Based on Quantified Differentiation Evidence


Convergent Synthesis of Polymetallic Architectures via the Bromine Cross-Coupling Handle

For inorganic and materials chemistry groups constructing multimetallic Ir(III), Ru(II), or Pt(II) architectures, CAS 1374651-37-2 provides a unique combination of a 2H-tetrazolate chelating domain and a C–Br cross-coupling handle. As demonstrated by Stagni et al. (2008), the Ir(BrPyTz) complex undergoes homocoupling to form dinuclear species, exploiting the bromine substituent that is structurally absent in the parent Ir(PyTz) complex [1]. Procurement of the ammonia salt ensures a well-defined, crystalline starting material for deprotonation and subsequent metal coordination.

Generic Tedizolid Process Development and ANDA Impurity Profiling

Pharmaceutical process chemistry teams developing generic tedizolid (or tedizolid phosphate) require both the free base (CAS 380380-60-9) as a methylation substrate and the ammonia salt (CAS 1374651-37-2) as a validated, high-purity (>98%) intermediate with a distinct CAS identity for regulatory filing . The salt form's ambient storage compatibility simplifies inventory management during extended process optimization campaigns. The compound serves as the starting point for the N-methylation → Suzuki coupling sequence that delivers tedizolid in 82.9% yield [2].

Structure–Photophysics Relationship Studies in Phosphorescent Iridium(III) Complexes

Research groups investigating ancillary ligand effects on triplet-state properties can use this ligand precursor to generate Ir(BrPyTz), which occupies a distinct position in photophysical parameter space: Φ < 2%, λₑₘ 482/511 nm, τ 0.064 µs—values that contrast sharply with Ir(PyTz) (Φ 14.3%, λₑₘ 487 nm, τ 0.553 µs) and Ir(PzTz) (Φ 12.0%, λₑₘ ~600 nm) [3]. This wide parameter spread, all within a single ligand scaffold series, makes the brominated ligand valuable for systematic studies of heavy-atom effects, charge-transfer character tuning, and emission color spanning—without altering the core bis(phenylpyridine)Ir(III) framework.

Antibacterial DNA Gyrase Ligand Development

The free base form of this compound (5bTP) has been identified as a ligand that binds to the active site of bacterial DNA gyrase and demonstrates in vitro antimicrobial activity against enterococci and staphylococci . For medicinal chemistry programs targeting bacterial topoisomerases, the bromine substituent provides a vector for SAR expansion via cross-coupling while the tetrazole ring may contribute to metal-binding or hydrogen-bonding interactions within the gyrase active site. The ammonia salt can be converted to the free base in situ for biological assays.

Quote Request

Request a Quote for 5-Bromo-2-(2H-tetrazol-5-YL)pyridine ammonia salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.